molecular formula C₂₄H₂₅NO₃ B1145489 2-[Bis(phenylmethyl)amino]-1-(3,4-dimethoxyphenyl)-ethanone CAS No. 30332-44-6

2-[Bis(phenylmethyl)amino]-1-(3,4-dimethoxyphenyl)-ethanone

Cat. No.: B1145489
CAS No.: 30332-44-6
M. Wt: 375.46
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Description

Alternative Nomenclature and Common Synonyms

This compound is referenced under multiple naming conventions and synonyms across chemical databases and literature:

Nomenclature Type Examples Source
IUPAC Variants 2-(dibenzylamino)-1-(3,4-dimethoxyphenyl)ethanone PubChem
Common Names N,N-Dibenzyl-3,4-dimethoxyacetophenone Research vendors
Registry-Based Synonyms 2-[Bis(phenylmethyl)amino]-1-(3,4-dimethoxyphenyl)ethanone; Ethanone, 2-[bis(phenylmethyl)amino]-1-(3,4-dimethoxyphenyl)- PubChem

The term "dibenzyl" is frequently used interchangeably with "bis(phenylmethyl)" in informal contexts, though the IUPAC preference is the latter.

CAS Registry Number and Regulatory Databases

The compound is uniquely identified by its CAS Registry Number 30332-44-6 , assigned by the Chemical Abstracts Service (CAS). It is cataloged in major regulatory and scientific databases:

Database Identifier Key Metadata
PubChem CID 12306984 Molecular formula: C24H25NO3; molecular weight: 375.46 g/mol
DSSTox DTXSID20657757 (related compounds) EPA-curated substance linkages for toxicity studies
ChemSpider 21206478 Spectral data and synthetic pathways

While the compound is not directly listed in the European Chemicals Agency (ECHA) inventory, its structural analogs (e.g., 2-amino-1-(3,4-dimethoxyphenyl)ethanone derivatives) are documented in toxicity frameworks. Regulatory filings emphasize its role as an intermediate in organic synthesis rather than a standalone commercial product.

Properties

IUPAC Name

2-(dibenzylamino)-1-(3,4-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO3/c1-27-23-14-13-21(15-24(23)28-2)22(26)18-25(16-19-9-5-3-6-10-19)17-20-11-7-4-8-12-20/h3-15H,16-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQMVARYYGNYCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CN(CC2=CC=CC=C2)CC3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(phenylmethyl)amino]-1-(3,4-dimethoxyphenyl)-ethanone typically involves the reaction of 3,4-dimethoxybenzaldehyde with dibenzylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol, and may require heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow reactors. The use of flow microreactors has been explored to enhance the efficiency and sustainability of the synthesis process . These methods allow for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[Bis(phenylmethyl)amino]-1-(3,4-dimethoxyphenyl)-ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Electrophilic substitution reactions may involve reagents such as halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

2-[Bis(phenylmethyl)amino]-1-(3,4-dimethoxyphenyl)-ethanone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[Bis(phenylmethyl)amino]-1-(3,4-dimethoxyphenyl)-ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Phenyl Substituents Amino Substituents Key Features
2-[Bis(phenylmethyl)amino]-1-(3,4-dimethoxyphenyl)-ethanone 3,4-dimethoxy Bis(phenylmethyl) High lipophilicity; methoxy groups enhance electron density
1-(4-Hydroxy-3-methoxyphenyl)-2-[(phenylmethyl)amino]ethanone 4-hydroxy-3-methoxy Phenylmethyl Increased polarity due to hydroxyl group; potential for hydrogen bonding
1-(3,4-Dihydroxyphenyl)-2-[2-(phenylethyl)amino]ethanone 3,4-dihydroxy Phenylethyl Catechol structure enhances antioxidant potential; lower metabolic stability
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (CAS 1835-02-5) 3,4-dimethoxy Bromine (precursor) Reactive intermediate for nucleophilic substitutions
2-(1H-Benzimidazol-2-ylsulfanyl)-1-(3,4-dimethoxyphenyl)ethanone (CHEMBL147177) 3,4-dimethoxy Benzimidazol-2-ylsulfanyl Sulfur-containing heterocycle; investigated for glucagon receptor activity

Physical Properties

  • Melting Points: Target compound analog (bis-benzylamino, 4-hydroxyphenyl): 186.5–187°C . Brominated precursor (CAS 1835-02-5): Not explicitly reported, but bromine increases molecular weight (259.1 g/mol) and reactivity .
  • Polarity : Methoxy groups reduce solubility in water compared to hydroxylated analogs (e.g., 3,4-dihydroxy derivatives) .

Research Implications and Gaps

  • Pharmacological Data Gap : While analogs exhibit anti-allergic and receptor-binding activities, specific data for the target compound are lacking. Future studies should explore its interaction with histamine or glucagon receptors.
  • Comparative Stability : Methoxy groups may enhance metabolic stability compared to hydroxylated analogs, but this requires validation via pharmacokinetic studies.

Biological Activity

2-[Bis(phenylmethyl)amino]-1-(3,4-dimethoxyphenyl)-ethanone, a compound with the molecular formula C24_{24}H25_{25}NO3_3, has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound consists of a dibenzylamino group linked to an ethanone backbone with a 3,4-dimethoxyphenyl substituent. The synthesis typically involves the reaction of 3,4-dimethoxybenzaldehyde with dibenzylamine under controlled conditions using solvents such as ethanol or methanol.

Synthetic Route

StepReagentsConditions
13,4-Dimethoxybenzaldehyde + DibenzylamineHeat in ethanol
2Catalyst (e.g., p-toluenesulfonic acid)Reflux until completion

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest it may act as an enzyme inhibitor or receptor modulator.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, which could be beneficial in treating diseases such as cancer and Alzheimer's.
  • Receptor Modulation: It may interact with neurotransmitter receptors, influencing neurological functions.

Anticancer Activity

Recent studies have indicated that similar compounds exhibit significant anticancer properties. For instance, derivatives of dibenzylamine have shown cytotoxic effects on various cancer cell lines.

Case Study:
In a study involving FaDu hypopharyngeal tumor cells, a related compound demonstrated enhanced cytotoxicity compared to standard treatments like bleomycin . This suggests that structural modifications can lead to improved therapeutic efficacy.

Neuroprotective Effects

Research has also highlighted the potential neuroprotective effects of compounds with similar structures. For example, some derivatives have been found to inhibit acetylcholinesterase (AChE), which is crucial for managing Alzheimer's disease symptoms .

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds.

Compound NameStructureBiological Activity
Compound A Similar structure with a hydroxyl groupAnticancer activity in breast cancer cells
Compound B Dibenzylamine derivativeAChE inhibition and neuroprotective effects

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[Bis(phenylmethyl)amino]-1-(3,4-dimethoxyphenyl)-ethanone, and how can reaction conditions be tailored to improve yield?

  • Methodology : Key intermediates like 1-(3,4-dimethoxyphenyl)ethanone (CAS 1131-62-0) are synthesized via Friedel-Crafts acylation using acetic anhydride and Lewis acids (e.g., AlCl₃) . For the bis(phenylmethyl)amino substitution, reductive amination with benzyl halides or nucleophilic substitution under inert atmospheres (e.g., THF, Zn/PbCl₂/TiCl₄) is recommended. Reaction optimization should prioritize temperature control (rt to 60°C) and solvent polarity adjustments to stabilize intermediates .

Q. How can researchers characterize the purity and structural integrity of this compound, particularly the stereochemistry of the amino group?

  • Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., expected [M+H]⁺ for C₂₄H₂₅NO₃: ~376.18) . Nuclear magnetic resonance (NMR) is critical:

  • ¹H NMR : Look for singlet peaks at δ 3.8–3.9 ppm (methoxy groups) and δ 4.1–4.3 ppm (N-CH₂-Ph).
  • ¹³C NMR : Carbonyl signals near δ 195–200 ppm and aromatic carbons at δ 110–150 ppm .
    • Chiral HPLC or polarimetry is required to resolve racemic mixtures if asymmetric synthesis is attempted .

Q. What are the standard protocols for stability testing under varying pH and temperature conditions?

  • Methodology : Conduct accelerated degradation studies:

  • Acidic/alkaline hydrolysis : Incubate in 0.1M HCl/NaOH at 40°C for 24–72 hours, monitoring via TLC or HPLC .
  • Thermal stability : Heat samples to 60–80°C for 48 hours; degradation products (e.g., demethylated analogs) should be identified using LC-MS .

Advanced Research Questions

Q. How does the electronic environment of the 3,4-dimethoxyphenyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodology : The electron-donating methoxy groups activate the phenyl ring toward electrophilic substitution but may hinder palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Computational studies (DFT) can map electron density distribution, while experimental screening of catalysts (e.g., Pd(PPh₃)₄ vs. XPhos) and bases (K₂CO₃ vs. Cs₂CO₃) optimizes C–X bond formation .

Q. What strategies resolve contradictions in reported biological activity data for structural analogs?

  • Case Study : Analogs like 1-(3,4-dimethoxyphenyl)-2-(benzimidazolylthio)ethanone (CHEMBL147177) show varying receptor binding affinities. To reconcile discrepancies:

  • Validate assay conditions (e.g., cell lines, IC₅₀ measurement protocols).
  • Compare stereochemical purity and impurity profiles (e.g., via chiral separations) .
  • Use molecular docking to correlate substituent effects (e.g., benzyl vs. fluorophenyl groups) with activity .

Q. How can researchers profile metabolic pathways and potential toxicophores in this compound?

  • Methodology :

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and identify phase I/II metabolites via UPLC-QTOF .
  • Toxicophore prediction : Screen for structural alerts (e.g., Michael acceptors, quinone formation) using tools like DEREK or LAZAR .

Q. What computational approaches predict the compound’s solubility and permeability for drug development?

  • Methodology :

  • QSAR models : Train on datasets with logP, polar surface area (PSA), and melting point data from PubChem .
  • Molecular dynamics (MD) simulations : Simulate solvation free energy in explicit solvents (e.g., water, DMSO) to estimate thermodynamic solubility .

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